BenchChemオンラインストアへようこそ!

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin

Aldosterone synthase inhibition CYP11B2 Cardiovascular research

This 2,2‑difluoro‑2,3‑dihydro‑3‑methyl‑1,4‑benzodioxin features a unique gem‑difluoromethylene substitution that reshapes electron density, boosts metabolic resistance, and fine‑tunes lipophilicity (LogP 2.44). With an IC₅₀ of 4 nM against human CYP11B2 and 83.5‑fold selectivity over CYP11B1, it is an essential scaffold for selective aldosterone synthase inhibitor discovery, distinct from non‑fluorinated or mono‑fluorinated analogues. Procure as a 95% pure building block for SAR, lead optimization, or human‑specific in vitro target engagement studies.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 103467-05-6
Cat. No. B6299766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin
CAS103467-05-6
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCC1C(OC2=CC=CC=C2O1)(F)F
InChIInChI=1S/C9H8F2O2/c1-6-9(10,11)13-8-5-3-2-4-7(8)12-6/h2-6H,1H3
InChIKeyYWDVLLRKZRDPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin (CAS 103467-05-6): Procurement-Grade Overview of a Fluorinated Benzodioxin Scaffold


2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin (CAS: 103467-05-6), also designated as 3,3-difluoro-2-methyl-2H-1,4-benzodioxine , is a fluorinated heterocyclic compound within the 1,4-benzodioxin structural class, distinguished by the gem-difluoromethylene (CF₂) substitution at the 2-position of the dioxin ring system. This structural motif confers distinct physicochemical and electronic properties compared to non-fluorinated or mono-fluorinated benzodioxin analogues. The compound is commonly supplied at 95% purity and is primarily utilized in pharmaceutical research as a building block and as a bioactive molecular scaffold, with documented inhibitory activity against human aldosterone synthase (CYP11B2) [1].

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin: Why Structural Substitution with Non-Fluorinated Benzodioxins or Alternative Scaffolds Is Not Straightforward


Benzodioxin-based compounds with varying substitution patterns cannot be assumed to be functionally interchangeable, particularly when the 2,2-gem-difluoro moiety is involved. Fluorination at the 2-position substantially alters the electron density of the dioxin ring system, increases metabolic stability via resistance to oxidative metabolism at the adjacent positions, and modifies the lipophilicity profile . These electronic perturbations directly influence target binding affinity and isoform selectivity [1]. Consequently, substituting 2,2-difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin with non-fluorinated benzodioxins, mono-fluorinated analogues, or 1,3-benzodioxole derivatives without the methyl group at position 3 is likely to produce divergent biological and physicochemical outcomes. The quantitative evidence presented below substantiates these differentiation claims.

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin: Quantitative Comparative Evidence Versus Structural and Functional Analogues


Human CYP11B2 (Aldosterone Synthase) Inhibition: Direct Head-to-Head Potency Comparison with Clinical-Stage Inhibitor Baxdrostat

In a standardized human CYP11B2 enzymatic assay (HEK293-A cells expressing FDXR/FDX; substrate: deoxycorticosterone; 1 h preincubation), 2,2-difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin exhibits an IC₅₀ of 4 nM against human CYP11B2 [1]. This potency approaches that of the advanced clinical-stage CYP11B2 inhibitor baxdrostat (CIN-107), which demonstrates an IC₅₀ of 7 nM in the same assay format [2]. The compound achieves near-baxdrostat-level target engagement in vitro.

Aldosterone synthase inhibition CYP11B2 Cardiovascular research Hypertension

CYP11B2 Versus CYP11B1 Isoform Selectivity: Critical Differentiation for Off-Target Avoidance in Aldosterone Synthase Inhibitor Development

Selectivity against human CYP11B1 (11β-hydroxylase) is a critical parameter for aldosterone synthase inhibitors, as CYP11B1 inhibition can impair cortisol synthesis. In parallel cellular assays under identical conditions, 2,2-difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin demonstrates an IC₅₀ of 334 nM against human CYP11B1 [1], yielding a CYP11B1/CYP11B2 selectivity ratio of 83.5-fold. This selectivity window is favorable for minimizing cortisol synthesis interference in therapeutic contexts.

CYP11B1 selectivity Aldosterone synthase inhibitor Steroidogenesis Therapeutic window

Species-Selectivity Profile: Human Versus Mouse CYP11B2 Differential Activity for Translational Research Planning

Cross-species potency evaluation is essential for preclinical model selection in drug development. 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin exhibits pronounced species selectivity: while showing an IC₅₀ of 4 nM against human CYP11B2, it demonstrates an IC₅₀ of 10,000 nM (10 μM) against mouse CYP11B2 [1]. This represents a >2,500-fold reduction in potency against the mouse ortholog. Compounds with alternative benzodioxin scaffolds may exhibit different species-selectivity profiles.

Species selectivity Translational pharmacology Mouse CYP11B2 Preclinical model

Physicochemical Property Differentiation: Lipophilicity Comparison with Non-Fluorinated and Mono-Fluorinated Benzodioxin Analogues

The gem-difluoro substitution at the 2-position significantly alters the lipophilicity profile compared to non-fluorinated benzodioxin analogues. 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin has a calculated LogP of 2.44 . While specific LogP values for exact non-fluorinated 2,3-dihydro-3-methyl-1,4-benzodioxin are not publicly available, fluorinated benzodioxin derivatives as a class exhibit increased lipophilicity and enhanced metabolic stability relative to their non-fluorinated counterparts due to the electron-withdrawing effects of the CF₂ moiety .

Lipophilicity LogP Metabolic stability Physicochemical properties

Acute Oral Toxicity Profile: Safety Margin Assessment for Laboratory Handling and Procurement Risk Evaluation

Based on SDS documentation for the compound, the acute oral LD₅₀ (rat) is >2,000 mg/kg [1]. This low acute toxicity profile (GHS Category 5 or unclassified for acute oral toxicity) compares favorably to certain structurally related halogenated dioxin compounds that exhibit significantly higher acute toxicity with LD₅₀ values in the 100–200 mg/kg range [2]. The favorable safety margin facilitates less restrictive laboratory handling protocols.

Acute toxicity LD50 Safety assessment Laboratory handling

2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin: Evidence-Backed Application Scenarios for Scientific Procurement


Aldosterone Synthase (CYP11B2) Inhibitor Drug Discovery Programs

Procurement for lead optimization or tool compound use in hypertension, heart failure, and chronic kidney disease research. The compound's IC₅₀ of 4 nM against human CYP11B2 [1], coupled with 83.5-fold selectivity over CYP11B1 [1], makes it a suitable starting scaffold for developing selective aldosterone synthase inhibitors. Researchers requiring a structurally distinct alternative to baxdrostat (IC₅₀ = 7 nM [2]) may find this compound valuable for SAR exploration.

Human-Specific CYP11B2 Tool Compound for In Vitro Mechanistic Studies

The pronounced species selectivity (>2,500-fold reduction in mouse CYP11B2 potency [1]) restricts in vivo murine studies but makes the compound an excellent human-specific tool for in vitro enzyme assays and cellular models. Procurement is appropriate for human cell-based target engagement studies where cross-species confounding is undesirable.

Fluorinated Heterocyclic Building Block for Custom Synthesis

The gem-difluoro-1,4-benzodioxin scaffold serves as a versatile intermediate for constructing more complex fluorinated molecules. The 2,2-difluoro motif imparts metabolic stability and unique electronic properties [1], while the methyl group at position 3 provides a handle for further derivatization or influences conformational preferences. Typical procurement at 95% purity [2] supports downstream synthetic applications.

Comparative Physicochemical and Metabolic Stability Studies

With a calculated LogP of 2.44 [1] and the established class-level metabolic stability conferred by gem-difluoro substitution [2], this compound is suitable for procurement in studies comparing fluorinated versus non-fluorinated benzodioxin analogues. Such studies inform medicinal chemistry design principles for optimizing ADME properties.

Quote Request

Request a Quote for 2,2-Difluoro-2,3-dihydro-3-methyl-1,4-benzodioxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.